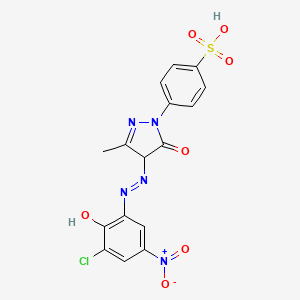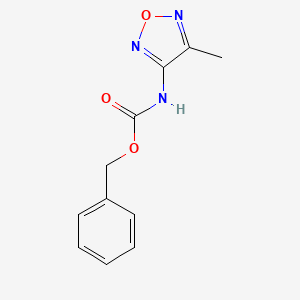
Benzyl 4-methyl-1,2,5-oxadiazol-3-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-methyl-1,2,5-oxadiazol-3-ylcarbamate is an organic compound with the molecular formula C({11})H({11})N({3})O({3}) It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-methyl-1,2,5-oxadiazol-3-ylcarbamate typically involves the following steps:
Condensation Reaction: The starting materials, such as benzyl carbazate and 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, undergo a condensation reaction. This step is often facilitated by the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride.
Cyclization: The intermediate product from the condensation reaction is then subjected to cyclization. This can be achieved using a base such as sodium hydroxide or potassium carbonate, which promotes the formation of the oxadiazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-methyl-1,2,5-oxadiazol-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Amines in the presence of a base like triethylamine at elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated oxadiazole rings.
Substitution: Substituted carbamates with various nucleophiles replacing the benzyl group.
Applications De Recherche Scientifique
Chemistry
Benzyl 4-methyl-1,2,5-oxadiazol-3-ylcarbamate is used as a building block in organic synthesis
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent.
Medicine
Medicinal chemists are exploring this compound for its potential therapeutic properties. It is being investigated for its ability to inhibit certain enzymes and receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which Benzyl 4-methyl-1,2,5-oxadiazol-3-ylcarbamate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 4-methyl-1,2,5-oxadiazol-3-ylcarbamate: Unique due to its specific substitution pattern and potential bioactivity.
4-Methyl-1,2,5-oxadiazol-3-ylmethylamine: Similar structure but different functional group, leading to varied reactivity and applications.
Benzyl 1,2,5-oxadiazol-3-ylcarbamate: Lacks the methyl group, which can affect its chemical properties and biological activity.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential for diverse applications. The presence of both the benzyl and methyl groups enhances its chemical versatility and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
32551-40-9 |
|---|---|
Formule moléculaire |
C11H11N3O3 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
benzyl N-(4-methyl-1,2,5-oxadiazol-3-yl)carbamate |
InChI |
InChI=1S/C11H11N3O3/c1-8-10(14-17-13-8)12-11(15)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15) |
Clé InChI |
BUCFPEPEOMXHDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NON=C1NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


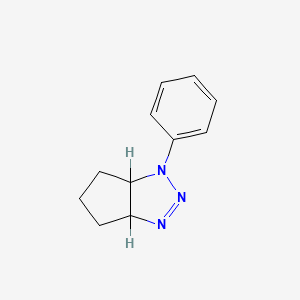
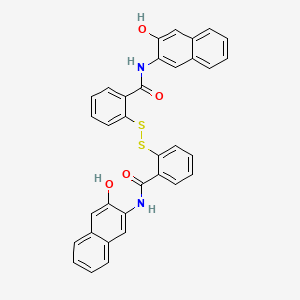

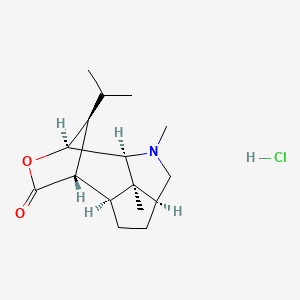

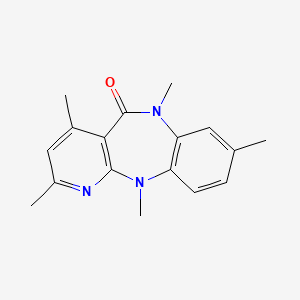
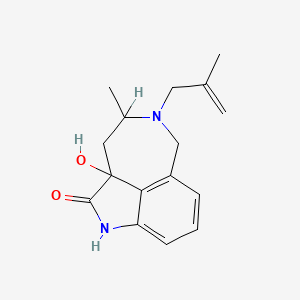
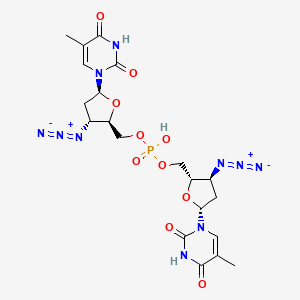
![11-[4-(2-methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B12790228.png)
![[(2R,3R,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxyphosphonic acid](/img/structure/B12790230.png)

